2-Amino-4-hydroxy-6-hydrazinopyrimidine

Catalog No.
S9101143
CAS No.
6298-85-7
M.F
C4H7N5O
M. Wt
141.13 g/mol
Availability
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2-Amino-4-hydroxy-6-hydrazinopyrimidine

CAS Number

6298-85-7

Product Name

2-Amino-4-hydroxy-6-hydrazinopyrimidine

IUPAC Name

2-amino-4-hydrazinyl-1H-pyrimidin-6-one

Molecular Formula

C4H7N5O

Molecular Weight

141.13 g/mol

InChI

InChI=1S/C4H7N5O/c5-4-7-2(9-6)1-3(10)8-4/h1H,6H2,(H4,5,7,8,9,10)

InChI Key

LUWPFMIHXOPDBK-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C(NC1=O)N)NN

2-Amino-4-hydroxy-6-hydrazinopyrimidine is a heterocyclic organic compound belonging to the pyrimidine family. Its molecular formula is C4H7N5OC_4H_7N_5O, and it features a pyrimidine ring substituted with an amino group at the second position, a hydroxy group at the fourth position, and a hydrazinyl group at the sixth position. This compound is notable for its role in various biological systems and its potential applications in pharmaceuticals.

The chemical reactivity of 2-amino-4-hydroxy-6-hydrazinopyrimidine can be attributed to its functional groups. The amino and hydrazinyl groups can participate in nucleophilic substitutions, while the hydroxy group can engage in hydrogen bonding and serve as a site for further derivatization.

Key reactions include:

  • Formation of derivatives: The hydrazinyl group can react with carbonyl compounds to form hydrazones, which are useful intermediates in organic synthesis.
  • Cyclization reactions: Under specific conditions, this compound can undergo cyclization to form more complex heterocycles, which may exhibit enhanced biological activity.

2-Amino-4-hydroxy-6-hydrazinopyrimidine has been studied for its potential biological activities, particularly in the context of antifungal and antibacterial properties. Its structural similarity to nucleobases allows it to interfere with nucleic acid synthesis in pathogens.

Research indicates that derivatives of this compound may exhibit:

  • Antimicrobial activity: Effective against various bacterial strains.
  • Antifungal properties: Inhibiting the growth of fungi by disrupting their metabolic pathways.
  • Potential anticancer effects: Some studies suggest that it may induce apoptosis in cancer cells, although further research is necessary.

Several synthetic routes have been developed for 2-amino-4-hydroxy-6-hydrazinopyrimidine:

  • From pyrimidine derivatives: This method involves the reaction of substituted pyrimidines with hydrazine hydrate in the presence of acids or bases to yield 2-amino-4-hydroxy-6-hydrazinopyrimidine.
  • Via diketene reaction: A diketene can react with guanidine derivatives under acidic conditions to produce this compound in high yields .
  • Using hydrazine and pyrimidine intermediates: The reaction of suitable pyrimidine intermediates with hydrazine leads to the desired product, often requiring purification steps like recrystallization .

The applications of 2-amino-4-hydroxy-6-hydrazinopyrimidine span various fields:

  • Pharmaceuticals: It serves as a precursor for synthesizing various bioactive compounds, particularly those targeting microbial infections.
  • Agriculture: Potential use as a fungicide or bactericide due to its antimicrobial properties.
  • Research: Employed in studies related to nucleic acid metabolism and enzyme inhibition.

Interaction studies of 2-amino-4-hydroxy-6-hydrazinopyrimidine have focused on its binding affinity with various enzymes and receptors:

  • Enzyme inhibition: Research indicates that this compound can inhibit specific enzymes involved in nucleotide synthesis, impacting cellular proliferation in pathogens.
  • Molecular docking studies: These studies suggest that the compound can effectively bind to active sites of target proteins, providing insights into its mechanism of action.

Several compounds share structural similarities with 2-amino-4-hydroxy-6-hydrazinopyrimidine, each exhibiting unique properties:

Compound NameStructure FeaturesBiological Activity
2-Amino-4-hydroxy-6-methylpyrimidineMethyl group at position 6Antiviral properties, nucleoside analog
2-Amino-4-hydroxy-5-methylpyrimidineMethyl group at position 5Antimicrobial activity
2-Amino-4-hydroxy-6-thiopropylpyrimidineThiopropyl substitution at position 6Potential antifungal activity

Uniqueness of 2-Amino-4-Hydroxy-6-Hydrazinopyrimidine

This compound's unique combination of an amino group, a hydroxy group, and a hydrazinyl moiety distinguishes it from other similar compounds. Its ability to participate in diverse

XLogP3

-1.9

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

4

Exact Mass

141.06505986 g/mol

Monoisotopic Mass

141.06505986 g/mol

Heavy Atom Count

10

Dates

Last modified: 11-21-2023

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